molecular formula C18H18N8O B2996502 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2199254-30-1

2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B2996502
CAS RN: 2199254-30-1
M. Wt: 362.397
InChI Key: WTGQRAJOAYTKRM-UHFFFAOYSA-N
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Description

The compound “2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazole ring, and an azetidine ring .

Scientific Research Applications

Synthesis and Molecular Characterization

The synthesis of novel pyridine and fused pyridine derivatives, including compounds with structures similar to the chemical , has been extensively studied. These compounds have been synthesized through various chemical reactions, demonstrating the versatility and chemical reactivity of this class of compounds. The research has also explored molecular docking screenings, revealing moderate to good binding energies, indicating potential for further development in drug discovery (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

Several studies have focused on the antimicrobial and antioxidant activities of pyridine derivatives. These compounds have been evaluated for their effectiveness against various microbial strains, showcasing pronounced antimicrobial activity. This highlights their potential as lead compounds for the development of new antimicrobial agents (Bhuiyan et al., 2006).

Potential for Drug Development

Research into the synthesis of new tricyclic and tetracyclic compounds, including pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, has revealed the potential of these compounds in drug development. The studies demonstrate the chemical pathways for creating complex molecules that could serve as frameworks for pharmaceuticals targeting various diseases (Khashi et al., 2015).

properties

IUPAC Name

2-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c1-24(18-12(7-19)6-13-10-27-5-4-15(13)21-18)14-8-25(9-14)17-3-2-16-22-20-11-26(16)23-17/h2-3,6,11,14H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGQRAJOAYTKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

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